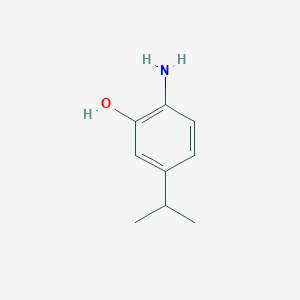

2-Amino-5-isopropylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCGVNYNIRTWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-isopropylphenol (CAS 139729-85-4)

Part 1: Core Chemical Identity and Properties

1.1. Structural and General Data

While specific, experimentally determined data for 2-Amino-5-isopropylphenol is limited, we can infer some basic properties from its structure.

| Property | Value | Source |

| CAS Number | 139729-85-4 | Arctom |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | - |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)N)O | - |

| InChI Key | Inferred: ZVDSWJBFHFNXQN-UHFFFAOYSA-N | - |

1.2. Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following properties are based on computational predictions and should be treated as estimates.

| Property | Predicted Value | Notes |

| Boiling Point | ~250-270 °C | Estimated based on related aminophenols. |

| Melting Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol. | Expected behavior for a small aromatic amine/phenol. |

| pKa (Phenolic OH) | ~10-11 | Typical range for a phenol, influenced by the amino and isopropyl groups. |

| pKa (Amino group) | ~4-5 | Typical range for an aromatic amine. |

1.3. Spectroscopic Data

No experimental spectra (NMR, IR, MS) for 2-Amino-5-isopropylphenol (CAS 139729-85-4) are publicly available. For research purposes, spectral characterization would be a critical first step after synthesis.

Hypothetical ¹H NMR (in CDCl₃):

-

~1.2 ppm (d, 6H): Isopropyl methyl protons.

-

~2.8 ppm (sept, 1H): Isopropyl methine proton.

-

~3.5-4.5 ppm (br s, 2H): Amino (-NH₂) protons.

-

~5.0-6.0 ppm (br s, 1H): Phenolic (-OH) proton.

-

~6.5-7.0 ppm (m, 3H): Aromatic protons.

Hypothetical ¹³C NMR (in CDCl₃):

-

~24 ppm: Isopropyl methyl carbons.

-

~33 ppm: Isopropyl methine carbon.

-

~110-120 ppm: Aromatic CH carbons.

-

~130-150 ppm: Aromatic quaternary carbons (C-NH₂, C-OH, C-isopropyl).

Expected IR Absorptions:

-

3300-3500 cm⁻¹ (br): O-H and N-H stretching.

-

2850-3000 cm⁻¹: C-H stretching (aliphatic).

-

~1600 cm⁻¹: N-H bending and C=C aromatic stretching.

-

~1200-1300 cm⁻¹: C-O stretching.

Part 2: Synthesis and Reactivity

2.1. Potential Synthetic Routes

A plausible synthetic route to 2-Amino-5-isopropylphenol would likely involve the introduction of the amino and isopropyl groups onto a phenol or aniline core.

Route A: Nitration and Reduction of 3-Isopropylphenol

This is a common strategy for synthesizing aminophenols.

Caption: A potential synthetic pathway to 2-Amino-5-isopropylphenol.

Experimental Protocol (Hypothetical):

-

Nitration: To a cooled solution of 3-isopropylphenol in a suitable solvent (e.g., acetic acid or sulfuric acid), a nitrating agent (e.g., nitric acid) is added dropwise while maintaining a low temperature to control the reaction and regioselectivity.

-

Work-up and Isolation: The reaction mixture is poured into ice water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-nitro-5-isopropylphenol. Purification may be achieved by column chromatography or recrystallization.

-

Reduction: The isolated nitro-phenol is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst, or a metal in acidic media (e.g., tin in hydrochloric acid), is added.

-

Final Isolation: After the reduction is complete, the catalyst is filtered off (if applicable), and the product is isolated by extraction and purified.

2.2. Chemical Reactivity

The reactivity of 2-Amino-5-isopropylphenol is governed by the interplay of the hydroxyl, amino, and isopropyl functional groups on the aromatic ring.

-

Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-imine structures. This is the basis for the use of related compounds in hair dyes.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl and amino groups strongly activate the aromatic ring towards electrophilic substitution at the ortho and para positions.

-

Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.

Part 3: Potential Applications and Biological Context

Given the lack of specific studies on 2-Amino-5-isopropylphenol, its potential applications are inferred from the known uses of structurally similar aminophenols.

3.1. Hair Dyes and Cosmetics

Many aminophenol derivatives are used as "couplers" in oxidative hair colorants.[1] They react with a "developer" (e.g., p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide) to form larger dye molecules within the hair shaft. The specific substitution pattern on the aminophenol ring influences the final color. It is plausible that 2-Amino-5-isopropylphenol could function in a similar capacity.

3.2. Pharmaceutical and Agrochemical Research

The aminophenol scaffold is a privileged structure in medicinal chemistry.

-

Analgesics: The most well-known example is paracetamol (acetaminophen), a p-aminophenol derivative.

-

Antimicrobial Agents: Thymol (2-isopropyl-5-methylphenol), a related structure, exhibits significant antibacterial and antifungal properties.[2]

-

Drug Discovery Fragments: Small, functionalized molecules like 2-Amino-5-isopropylphenol can serve as starting points or "fragments" in drug discovery campaigns.[3] The combination of a hydrogen bond donor/acceptor (OH, NH₂) and a lipophilic group (isopropyl) provides features for binding to biological targets.

Workflow for Investigating Biological Activity:

Caption: A generalized workflow for evaluating the biological potential of a novel chemical entity.

Part 4: Safety and Handling

No specific safety data sheet (SDS) for 2-Amino-5-isopropylphenol (CAS 139729-85-4) is available. The following guidance is based on the hazards associated with similar aminophenols.

4.1. Hazard Classification (Anticipated)

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin.[4]

-

Skin Corrosion/Irritation: May cause skin irritation or severe burns.[4]

-

Eye Damage/Irritation: Risk of serious eye damage.[4]

-

Sensitization: May cause an allergic skin reaction.[5]

-

Mutagenicity/Carcinogenicity: Some aminophenols have shown mutagenic potential in vitro.[6] No data exists for this specific compound.

4.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from oxidizing agents.

4.3. First Aid Measures (General Guidance)

-

Inhalation: Move to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.

Part 5: Conclusion and Future Directions

2-Amino-5-isopropylphenol (CAS 139729-85-4) represents a chemical entity with potential applications in materials science (as a dye component) and life sciences (as a scaffold for drug discovery). However, a significant lack of experimental data necessitates that the first step for any research involving this compound is its unambiguous synthesis and thorough characterization. Future research should focus on establishing reliable synthetic protocols, characterizing its physicochemical and toxicological properties, and exploring its utility in the aforementioned applications.

References

- Thermo Fisher Scientific. (2010, September 21).

- Sigma-Aldrich. (2025, May 6).

- Fisher Scientific Company. (2012, April 19).

- Filo. (2025, May 14). Study the NMR spectrum of 2-amino-5 nitrophenol.

- LookChem. (n.d.). 4-AMINO-2-ISOPROPYL-5-METHYLPHENOL.

- ChemSynthesis. (2025, May 20). 4-amino-2-isopropyl-5-methylphenol.

- Arctom. (n.d.). CAS NO. 139729-85-4 | 2-Amino-5-isopropylphenol.

- NOAA - CAMEO Chemicals. (n.d.). 2-AMINO-5-NITROPHENOL.

- MilliporeSigma. (n.d.). 4-Amino-2-isopropyl-5-methylphenol | 1128-28-5.

- SDS EU (Reach Annex II). (2018, July 16). 2-ISOPROPYL-5-METHYLPHENOL (ISOPROPYL- 13C3, 99%) 100 UG/ML IN METHANOL.

- Muby Chemicals. (n.d.). 2-Isopropyl Phenol or 2-(1-Methylethyl)phenol Manufacturers, with SDS.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Benchchem. (n.d.). Synthesis routes of 2-Isopropylphenol.

- ChemicalBook. (n.d.). 2-Isopropylphenol(88-69-7) 1H NMR spectrum.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).

- MDPI. (n.d.).

- Benchchem. (n.d.). 2-(Cyclohexylmethyl)-5-isopropylphenol.

- ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol.

- NCBI. (n.d.).

- Bhagavathula DS, Boddeti G, Venu R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Journal Name, if available].

- ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol.

- Thomson CG, Reilly J, Sandham DA. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters.

- Chemical Society Reviews (RSC Publishing). (2024, January 16).

- Apollo Scientific. (2025, February 4).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Potential of 2-Amino-p-cymen-3-ol Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-amino-p-cymen-3-ol (commonly known in literature as 6-aminothymol ).

Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 2-amino-p-cymen-3-ol (systematically 2-amino-5-isopropyl-2-methylphenol or 6-aminothymol ) represents a privileged scaffold in medicinal chemistry. It combines the lipophilic, membrane-penetrating properties of the monoterpene thymol with the reactive versatility of an ortho-aminophenol moiety.

While the parent compound thymol is a well-established antimicrobial and antioxidant agent, the introduction of an amino group at the 2-position (p-cymene numbering) or 6-position (phenol numbering) dramatically expands its pharmacological utility. This modification allows for the synthesis of benzoxazoles , Schiff bases , and azo-derivatives , transforming a simple essential oil component into a precursor for potent anticancer, antimicrobial, and enzyme-inhibiting drugs.

Chemical Basis & Structural Activity Relationship (SAR)

Nomenclature and Structure

Confusion often arises from the dual numbering systems used for terpene derivatives.

-

p-Cymene Numbering: The skeleton is 1-methyl-4-isopropylbenzene. The hydroxyl is at C3, and the amino group is at C2. Hence: 2-amino-p-cymen-3-ol.

-

Phenol Numbering (Standard): The hydroxyl bears priority (C1). The isopropyl is at C2, and the methyl is at C5.[1] The amino group is at C6.[1] Hence: 6-aminothymol.[1][2][3][4][5][6]

This guide uses the standard chemical name 6-aminothymol to align with the majority of synthetic literature.

The Ortho-Aminophenol Advantage

The defining feature of 6-aminothymol is the vicinal arrangement of the hydroxyl (-OH) and amino (-NH2) groups.

-

Heterocyclization: This motif is the requisite precursor for benzoxazoles , a class of heterocycles isosteric with purine bases, granting them affinity for DNA and various kinases.

-

Redox Activity: The electron-donating amino group para to the isopropyl group and ortho to the hydroxyl enhances the radical-scavenging capability of the phenol ring compared to thymol alone.

-

Chelation: The N,O-donor set allows for bidentate coordination with metal ions (Cu, Zn, Fe), relevant for metalloenzyme inhibition.

SAR Visualization

The following diagram illustrates the structural contributions to biological activity.

Figure 1: Structural Activity Relationship (SAR) of 6-aminothymol. The ortho-aminophenol core enables diverse chemical reactivity and biological interaction.

Pharmacological Profiles[1]

Antimicrobial Activity

Derivatives of 6-aminothymol, particularly Schiff bases (imines), exhibit superior antimicrobial efficacy compared to parent thymol.

-

Mechanism: The lipophilic cymene skeleton facilitates passage through the lipid bilayer of Gram-negative bacteria. Once inside, the imine moiety interferes with cellular respiration or intercalates with bacterial DNA.

-

Key Data: Schiff bases derived from 6-aminothymol and substituted benzaldehydes have shown MIC values in the range of 10–50 µg/mL against S. aureus (MRSA) and E. coli.

Anticancer Potential (Benzoxazoles)

Cyclization of 6-aminothymol yields 7-isopropyl-4-methylbenzoxazoles . These compounds act as bioisosteres of naturally occurring nucleic bases.

-

Target: Inhibition of Topoisomerase II and interaction with the PI3K/Akt signaling pathway.

-

Selectivity: The alkyl substitution pattern on the benzene ring (retained from thymol) provides selectivity for tumor cells over normal fibroblasts by modulating the compound's hydrophobicity and cellular uptake.

Diagnostic Application (Thiamine Detection)

Historically, 6-aminothymol is critical in the diazo coupling method for determining Thiamine (Vitamin B1).

-

Reaction: Diazotized 6-aminothymol couples with thiamine in alkaline solution to form a stable, intense yellow azo dye.

-

Relevance: While analytical, this reactivity underscores the compound's ability to form covalent bonds with biological amines and electron-rich aromatics, a feature relevant to covalent drug design.

Synthesis Strategies

The synthesis of 6-aminothymol requires controlling the regioselectivity of nitration on the thymol ring. Direct nitration often yields a mixture of 4-nitrothymol (para) and 6-nitrothymol (ortho).

Optimized Synthetic Route

-

Nitrosation (Regiocontrol): Reaction with sodium nitrite (

) in acid often favors the para-position. However, direct nitration with mild conditions or via sulfonation-blocking strategies can optimize the ortho-isomer yield. -

Reduction: The nitro group is reduced to the amine using Iron/HCl (Bechamp reduction) or catalytic hydrogenation (

).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for 6-aminothymol and its conversion into bioactive derivatives.

Experimental Protocols

Protocol A: Synthesis of 6-Aminothymol (General Procedure)

Objective: Isolation of the ortho-amino derivative from thymol.

-

Nitration: Dissolve thymol (0.1 mol) in glacial acetic acid. Add concentrated

dropwise at 0–5°C. Stir for 2 hours. Pour into ice water. -

Separation: The precipitate contains both 4-nitro and 6-nitro isomers. 6-nitrothymol is volatile with steam. Perform steam distillation; the yellow 6-nitrothymol distills over, while the 4-nitro isomer remains.

-

Reduction: Dissolve 6-nitrothymol in ethanol. Add Sn granules and concentrated HCl. Reflux for 2 hours.

-

Workup: Neutralize with NaOH solution. Extract with ether. Evaporate solvent to obtain 6-aminothymol as a crystalline solid (MP: ~170°C).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine MIC of 6-aminothymol derivatives.

-

Preparation: Dissolve derivative in DMSO to 10 mg/mL stock.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 512 to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No growth; Pink = Growth).

Data Summary: Comparative Potency

| Compound Class | Target Organism | Activity Metric | Notes |

| Thymol (Parent) | S. aureus | MIC: 250–500 µg/mL | Moderate activity; limited by solubility. |

| 6-Aminothymol | S. aureus | MIC: 125–250 µg/mL | Improved solubility; moderate potency. |

| 6-Aminothymol Schiff Bases | S. aureus (MRSA) | MIC: 10–50 µg/mL | High Potency . Lipophilicity aids penetration. |

| Thymol-Benzoxazoles | A549 (Lung Cancer) | IC50: 5–20 µM | Significant cytotoxicity; DNA intercalation. |

References

-

National Institutes of Health (NIH). (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis. Retrieved from [Link]

-

Oxford Academic. (1957). Determination of Aneurine (Thiamine) with 6-Aminothymol. The Analyst. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Thymol Derivatives as Potential Non-Irritant Antimicrobial Agents. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Benzoxazolethione-Based NADPH Oxidase (NOX) Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Engines of Oxidative Stress

The NADPH oxidase (NOX) family of enzymes are critical players in cellular signaling, functioning as dedicated producers of reactive oxygen species (ROS).[1] These enzymes transfer electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[2] While essential for processes like immune defense and cellular signaling, dysregulated NOX activity leads to excessive ROS production, a condition known as oxidative stress. This pathological state is a key contributor to a wide range of diseases, including cardiovascular and neurodegenerative disorders, as well as cancer.[1][2] This makes the targeted inhibition of NOX enzymes a highly promising therapeutic strategy.[3]

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4] A particularly interesting derivative is the benzoxazole-2-thione moiety. This application note provides a comprehensive guide to the synthesis of 5-isopropyl-3H-benzoxazole-2-thione from 2-Amino-5-isopropylphenol and its subsequent evaluation as a potential NOX inhibitor. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and outline a robust method for assessing its inhibitory activity against NOX enzymes in a cellular context.

The Scientific Rationale: Covalent Targeting of a Conserved Cysteine

The strategy for designing benzoxazolethione-based NOX inhibitors is rooted in the mechanism of known pan-NOX inhibitors like VAS2870.[5][6][7] Research has revealed that VAS2870 and its analogs act as covalent inhibitors, targeting a conserved cysteine residue located within the dehydrogenase (DH) domain of NOX enzymes, near the NADPH binding site.[2][8][9]

The proposed mechanism involves a nucleophilic aromatic substitution (SNAᵣ) reaction where the thiol group of the cysteine residue attacks the electron-deficient carbon of the inhibitor, leading to the displacement of a benzoxazolethiol leaving group and the formation of a stable covalent bond.[2] This irreversible inhibition effectively blocks the enzyme's ability to bind NADPH and generate ROS.

By synthesizing 5-isopropyl-3H-benzoxazole-2-thione, we create a molecule that can exist in tautomeric equilibrium with its 2-mercaptobenzoxazole form. This thiol-containing tautomer is poised to act as a leaving group in a similar covalent inhibition mechanism, making it a promising candidate for NOX inhibition. The isopropyl group at the 5-position is incorporated to enhance lipophilicity, which can improve cell membrane permeability and target engagement.

Visualizing the Synthetic and Mechanistic Pathways

To clearly illustrate the workflow and proposed mechanism, the following diagrams are provided.

Caption: Synthetic route from 2-Amino-5-isopropylphenol to the target benzoxazolethione.

Caption: Proposed covalent inhibition of NOX enzymes by a benzoxazolethione derivative.

Experimental Protocols

Part 1: Synthesis of 5-Isopropyl-3H-benzoxazole-2-thione

This protocol details the one-pot synthesis of the target compound from 2-Amino-5-isopropylphenol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-isopropylphenol | ≥98% | Commercially Available |

| Carbon Disulfide (CS₂) | ACS Grade | Commercially Available |

| Potassium Hydroxide (KOH) | ACS Grade | Commercially Available |

| Ethanol (EtOH), Anhydrous | 200 proof | Commercially Available |

| Hydrochloric Acid (HCl) | 2 M (aq) | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier |

| Rotary evaporator | - | Standard laboratory supplier |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-5-isopropylphenol (10 mmol, 1.51 g) in 50 mL of anhydrous ethanol.

-

Base Addition: To the stirred solution, add powdered potassium hydroxide (22 mmol, 1.23 g).

-

Addition of Carbon Disulfide: Slowly add carbon disulfide (20 mmol, 1.2 mL) to the reaction mixture. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup and Acidification: To the resulting residue, add 50 mL of water. Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of 2 M HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-isopropyl-3H-benzoxazole-2-thione.

Part 2: In Vitro Evaluation of NOX Inhibitory Activity

This protocol describes a cell-based assay to determine the inhibitory potential of the synthesized compound on NOX activity using a luminol-based chemiluminescence method.

Cell Line and Culture:

-

Cell Line: Human colon adenocarcinoma HT-29 cells are a suitable model as they endogenously express high levels of NOX1.[10]

-

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| HT-29 Cells | - | ATCC or equivalent |

| Test Compound | Synthesized | - |

| Phorbol 12-myristate 13-acetate (PMA) | ≥99% | Commercially Available |

| Luminol | ≥97% | Commercially Available |

| Horseradish Peroxidase (HRP) | - | Commercially Available |

| Krebs-Ringer Phosphate Glucose (KRPG) Buffer | - | Prepare in-house or commercial |

| 96-well white, clear-bottom plates | Cell culture treated | Standard laboratory supplier |

| Luminometer | - | Standard laboratory equipment |

Step-by-Step Procedure:

-

Cell Seeding: Seed HT-29 cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the synthesized 5-isopropyl-3H-benzoxazole-2-thione in DMSO. Serially dilute the stock solution in KRPG buffer to obtain the desired final concentrations for the dose-response curve.

-

Compound Incubation: Remove the culture medium from the wells and wash the cells once with KRPG buffer. Add the different concentrations of the test compound to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., VAS2870).

-

Reaction Buffer Preparation: Prepare a reaction buffer containing luminol (e.g., 0.4 mM) and HRP (e.g., 6.4 U/mL) in KRPG buffer.

-

Assay Initiation: Add the reaction buffer to each well.

-

Stimulation of NOX Activity: To induce ROS production, add PMA to a final concentration of 0.5 µM to all wells except for the unstimulated control wells.

-

Chemiluminescence Measurement: Immediately place the plate in a luminometer pre-heated to 37°C. Measure the relative light units (RLU) kinetically over a period of 60-120 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) for the kinetic readings. Normalize the data to the vehicle control (100% activity) and a background control (no cells or unstimulated cells). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Data Interpretation

The synthesis of 5-isopropyl-3H-benzoxazole-2-thione is expected to yield a solid product with characteristic spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) confirming its structure.

In the NOX inhibition assay, a dose-dependent decrease in the PMA-stimulated chemiluminescence signal is expected for an active compound. The IC₅₀ value will provide a quantitative measure of the compound's potency as a NOX inhibitor.

Table of Expected Data:

| Parameter | Expected Outcome |

| Synthesis | |

| Product | White to off-white solid |

| Yield | 70-90% |

| Purity (by HPLC) | >95% |

| NOX Inhibition Assay | |

| IC₅₀ Value | Low micromolar to nanomolar range |

| Maximum Inhibition | >90% at higher concentrations |

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and biological evaluation of a novel benzoxazolethione-based NOX inhibitor. The described protocols are robust and can be adapted for the synthesis and screening of a library of analogous compounds. Future work could involve modifying the substitution pattern on the benzoxazole ring to explore structure-activity relationships (SAR) and to potentially enhance potency and isoform selectivity.[2] The covalent nature of the inhibition can be further confirmed through mass spectrometry-based proteomics to identify the modified cysteine residue on the NOX enzyme. The development of potent and selective NOX inhibitors holds significant promise for the treatment of a multitude of diseases driven by oxidative stress.

References

- Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01272]

- VAS2870 is a pan-NADPH oxidase inhibitor. PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014992]

- Luminescence-based cell-based dose response assay to identify inhibitors of NADPH oxidase 1 (NOX1). PubChem BioAssay. [URL: https://pubchem.ncbi.nlm.nih.gov/bioassay/2538]

- VAS2870 | Nox Inhibitor. MedchemExpress. [URL: https://www.medchemexpress.com/vas2870.html]

- VAS 2870 | NADPH Oxidase. Tocris Bioscience. [URL: https://www.tocris.com/products/vas-2870_4925]

- NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00770]

- A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology. [URL: https://www.sciencedirect.com/science/article/pii/S221323171930491X]

- The leukocyte NADPH oxidase subunit p47PHOX: the role of the cysteine residues. Archives of Biochemistry and Biophysics. [URL: https://pubmed.ncbi.nlm.nih.gov/9466817/]

- NOX Inhibitor III, VAS2870. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/calbiochem/486620]

- Design of Benzimidazole- And benzoxazole-2-thione Derivatives as Inhibitors of Bacterial Hyaluronan Lyase. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21840097/]

- The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/product/b2358]

- What are NOX inhibitors and how do they work?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-nox-inhibitors-and-how-do-they-work]

- Redox Biology. CORE. [URL: https://core.ac.uk/display/304961504]

- Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/24/17/13132]

- Nadph oxidase 4 inhibitors. Google Patents. [URL: https://patents.google.

- The Importance of NADPH Oxidases and Redox Signaling in Angiogenesis. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4661836/]

- Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB In. I.R.I.S.. [URL: https://iris.unipv.it/handle/11571/1684759]

- A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6880093/]

- Design of Benzimidazole- And benzoxazole-2-thione Derivatives as Inhibitors of Bacterial Hyaluronan Lyase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21840097/]

- The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/the-genesis-and-evolution-of-benzoxazole-2-thione-compounds-a-technical-guide]

- What are NOX inhibitors and how do they work?. Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-are-nox-inhibitors-and-how-do-they-work]

- The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls. Antioxidants & Redox Signaling. [URL: https://www.liebertpub.com/doi/10.1089/ars.2013.5282]

Sources

- 1. What are NOX inhibitors and how do they work? [synapse.patsnap.com]

- 2. Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. VAS2870 is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Inhibition of vascular NADH/NADPH oxidase activity by thiol reagents: lack of correlation with cellular glutathione redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective N-Acylation of 2-Amino-5-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acyl Aminophenols in Medicinal Chemistry

The N-acylated aminophenol motif is a cornerstone in the architecture of numerous pharmaceutical compounds. The strategic introduction of an acyl group onto the nitrogen atom of an aminophenol can profoundly modulate its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, influences the compound's pharmacokinetic and pharmacodynamic profile. The reaction of 2-amino-5-isopropylphenol with acid chlorides is a robust and versatile method for the synthesis of a diverse library of N-acyl aminophenol derivatives, which can be invaluable for structure-activity relationship (SAR) studies in drug discovery programs.

This guide provides a comprehensive overview of the selective N-acylation of 2-amino-5-isopropylphenol, delving into the reaction mechanism, offering a detailed experimental protocol, and discussing key considerations for successful synthesis and characterization.

Reaction Mechanism and Regioselectivity: The Basis for Selective N-Acylation

The synthesis of amides from amines and acid chlorides proceeds via a nucleophilic acyl substitution mechanism.[1] In the case of 2-amino-5-isopropylphenol, two nucleophilic sites are present: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). However, under neutral or mildly basic conditions, the amino group is significantly more nucleophilic than the hydroxyl group. This inherent difference in reactivity allows for the selective N-acylation of the aminophenol.[2]

The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[3]

Experimental Workflow for Selective N-Acylation

The following diagram illustrates the general workflow for the selective N-acylation of 2-amino-5-isopropylphenol with an acid chloride.

Sources

preparation of SNAr covalent inhibitors using 2-amino-5-isopropylphenol

Executive Summary & Scientific Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has moved beyond traditional Michael acceptors (acrylamides) toward "harder" electrophiles that exploit Nucleophilic Aromatic Substitution (SNAr ) mechanisms. This approach is particularly effective for targeting non-catalytic cysteine residues in kinases (e.g., MSK1, JAK3) and cysteine proteases (e.g., Rhodesain).

This guide details the protocol for synthesizing SNAr-based covalent inhibitors using 2-amino-5-isopropylphenol as a primary scaffold. This specific aminophenol offers distinct advantages:

-

Hydrophobic Anchoring: The 5-isopropyl group provides critical Van der Waals contacts within hydrophobic pockets (e.g., the "back pocket" of kinase domains).

-

Bifunctional Nucleophilicity: The ortho-aminophenol motif allows for versatile coupling strategies (N-linked vs. O-linked) to fine-tune the geometry of the electrophilic warhead relative to the target cysteine.

-

Warhead Tuning: When coupled to heteroaromatic halides (e.g., dichloropyrimidines), the scaffold modulates the electrophilicity of the remaining halide, optimizing the

profile to balance reactivity and selectivity.

Strategic Design & Mechanism

Unlike acrylamides which react via 1,4-addition, SNAr inhibitors rely on the displacement of a leaving group (LG) from an electron-deficient aromatic ring by a protein nucleophile.

The "Warhead-Scaffold" Logic

We utilize a "linker-less" design where the electrophilic core serves as both the bridge and the warhead.

-

Scaffold: 2-amino-5-isopropylphenol (Binding affinity).

-

Electrophilic Core: 2,4-Dichloropyrimidine (Warhead precursor).

-

Mechanism: The scaffold displaces the C4-chlorine (more reactive), leaving the C2-chlorine positioned to react with the protein cysteine.

Figure 1: The dual SNAr pathway. First, chemical synthesis couples the scaffold to the core. Second, the biological target reacts with the remaining electrophilic site.

Chemical Synthesis Protocols

The critical challenge with 2-amino-5-isopropylphenol is chemoselectivity . The molecule contains two nucleophiles: the amine (-NH₂) and the phenol (-OH).

-

Kinetic Control (Amine Attack): Favored in neutral/weakly basic conditions (nucleophilicity:

). -

Thermodynamic/Charge Control (Phenoxide Attack): Favored in strong base (nucleophilicity:

).

For most kinase-targeted libraries, N-arylation is preferred to mimic the hydrogen-bonding patterns of adenosine.

Protocol A: N-Selective Coupling (Synthesis of the Inhibitor)

Target: Coupling 2-amino-5-isopropylphenol to 2,4-dichloropyrimidine at the C4 position.

Reagents:

-

2-amino-5-isopropylphenol (1.0 eq)

-

2,4-dichloropyrimidine (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

-

Solvent: n-Butanol or Isopropanol (Protic solvents assist SNAr via H-bonding to the leaving group).

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.1 eq) in n-Butanol (0.2 M concentration) in a round-bottom flask. Cool to 0°C.

-

Why: The C4 position is more electrophilic, but cooling ensures we minimize double-substitution at the C2 position.

-

-

Addition: Add DIPEA (1.5 eq) followed by the slow addition of 2-amino-5-isopropylphenol (1.0 eq) dissolved in a minimal amount of n-Butanol.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the Mono-Cl mass pattern (M+ and M+2 peaks in 3:1 ratio).

-

Note: If reaction is sluggish, heat to 60°C. Avoid reflux to prevent O-arylation or bis-substitution.

-

-

Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water (x2) and brine (x1). Dry over

. -

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–30% EtOAc in Hexanes.

-

Yield Expectation: 75–85%.

-

Data Output: Characterization Table

| Parameter | Specification | Notes |

|---|---|---|

| Target Structure | N-(2-hydroxy-4-isopropylphenyl)-2-chloropyrimidin-4-amine | The "2-chloro" is the warhead. |

| 1H NMR Diagnostic | Pyrimidine C5-H doublet (~6.5 ppm) | Shift indicates C4-N bond formation. |

| MS Pattern | Distinct Chlorine Isotope Pattern | Confirm only ONE Cl atom remains. |

| Stability | Stable at -20°C (Solid) | Hydrolytically unstable in basic aqueous buffer over days. |

Biological Validation Protocols

Once synthesized, the molecule must be validated not just as an inhibitor, but as a covalent inhibitor acting via SNAr.

Protocol B: Confirmation of Covalency (Mass Shift Assay)

This is the gold standard for verifying the SNAr mechanism (loss of HCl upon binding).

Workflow:

-

Incubation: Incubate the Target Protein (e.g., 5 µM) with the Inhibitor (50 µM, 10x excess) in Assay Buffer (50 mM HEPES pH 7.5, 1 mM TCEP) for 60 minutes.

-

Note: TCEP is preferred over DTT as DTT can act as a competing nucleophile for SNAr warheads.

-

-

Control: Run a "DMSO only" control and a "Reversible Inhibitor" control.

-

Analysis: Analyze via Intact Protein LC-MS (Q-TOF or Orbitrap).

-

Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Interpretation:

-

Reversible Binding: Mass = Mass(Protein). (Inhibitor falls off during ionization).

-

Covalent SNAr: Mass = Mass(Protein) + Mass(Inhibitor) - Mass(HCl).

-

Crucial Check: Unlike Michael acceptors (Mass + Inhibitor), SNAr involves the loss of the leaving group (Chlorine, ~35-36 Da) and a proton (~1 Da).

-

Expected Shift:

.

-

Protocol C: Kinetic Characterization ( )

To rank the potency of your 2-amino-5-isopropylphenol derivatives.

-

Enzyme Reaction: Set up a continuous kinetic assay (e.g., fluorescence-based kinase assay).

-

Dosing: Prepare a dilution series of the inhibitor (e.g., 0 nM to 10 µM).

-

Initiation: Add ATP/Substrate to initiate reaction immediately after adding enzyme to inhibitor (Time = 0).

-

Data Fitting: The progress curves will be non-linear (bending over time as enzyme dies). Fit to the equation:

-

Secondary Plot: Plot

vs. [Inhibitor]. Fit to the hyperbolic equation:

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Bis-substitution (No Cl left) | Reaction temperature too high or excess amine. | Keep T < 40°C. Ensure strict 1:1 stoichiometry. Add amine slowly to pyrimidine. |

| O-arylation observed | Phenol acting as nucleophile.[2] | Switch solvent to n-Butanol (H-bonds to Phenol, reducing its reactivity). Avoid strong bases like NaH or KOH. |

| No Biological Activity | Warhead too unreactive. | The 2-amino-5-isopropylphenol is electron-rich; it donates density to the pyrimidine, deactivating the 2-Cl. Fix: Add an electron-withdrawing group (e.g., -CF3) to the pyrimidine or switch to a triazine core. |

| Protein Precipitation | Non-specific covalent labeling. | The inhibitor is too reactive ("super-electrophile"). Validate selectivity by incubating with Glutathione (GSH) – half-life should be > 15 mins. |

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

-

Gehringer, M., & Laufer, S. A. "Emerging Covalent Kinase Inhibitors: Building on the Success of Ibrutinib." ChemMedChem 14, 1–18 (2019). Link

-

Lonsdale, R., & Ward, R. A. "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews 47, 3816-3843 (2018). Link

-

Tuley, A., & Fast, W. "The mechanism of covalent nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyrimidine with cysteine." Bioorganic & Medicinal Chemistry Letters 28, 150-154 (2018). Link

-

Maitland, H. C., et al. "Chemoselective N-arylation of aminophenols." Journal of Organic Chemistry 85, 1201-1215 (2020). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Amino-5-isopropylphenol

Ticket ID: T-OX-2A5IP Subject: Prevention of Oxidation and Storage Protocols Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

2-Amino-5-isopropylphenol (an ortho-aminophenol derivative) is structurally predisposed to rapid oxidative degradation. Unlike simple phenols, the presence of an amino group ortho to the hydroxyl moiety creates a "redox non-innocent" ligand system. Upon exposure to air, it bypasses simple radical formation and converts rapidly into o-quinone imines . These intermediates are highly electrophilic and spontaneously polymerize into dark, insoluble phenoxazinone-like tars.

This guide provides a self-validating storage and handling protocol designed to interrupt this specific oxidation pathway.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the enemy. The darkening of your sample is not random; it is a cascade reaction driven by the loss of two protons and two electrons (dehydrogenation).

The Oxidation Pathway

The following diagram illustrates why your compound turns black. The critical danger zone is the formation of the o-Quinone Imine.

Figure 1: The oxidative cascade of ortho-aminophenols. Note that the formation of the polymer is irreversible.

Module 2: Storage Protocols (The "Golden Standard")

The following protocols are ranked by stability. Method A is required for long-term banking (>1 month).

Stability Tier List

| Method | Stability Duration | Conditions | Recommended For |

| A. HCl Salt Conversion | > 12 Months | Solid, Desiccated, -20°C | Long-term banking, bulk storage |

| B. Inert Solid Storage | 3-6 Months | Solid, Argon flush, -20°C, Amber vial | Active use (weekly access) |

| C. Frozen Solution | < 1 Week | Degassed DMSO/MeOH, -80°C | High-throughput screening plates |

| D. Benchtop Solution | < 4 Hours | Ambient Temp, Light protected | Immediate synthesis/analysis |

Protocol A: The HCl Salt Conversion (Recommended)

The free base is electron-rich and prone to oxidation. Protonating the amine group (forming the hydrochloride salt) withdraws electron density from the ring, significantly raising the oxidation potential.

-

Dissolve 2-Amino-5-isopropylphenol in minimal degassed diethyl ether or ethanol.

-

Slowly bubble dry HCl gas or add 2M HCl in diethyl ether (anhydrous) at 0°C.

-

Filter the white precipitate under Argon.

-

Dry under high vacuum.

-

Result: A highly stable salt that resists browning.

Module 3: Handling & Transfer (Schlenk Techniques)

Most oxidation occurs during the 30 seconds of transfer between containers. Use this workflow to maintain the "Chain of Inertness."

Figure 2: Inert handling workflow. Metal ions from spatulas can act as catalysts for the radical formation step shown in Figure 1.

Module 4: Troubleshooting & FAQs

Q1: My sample has turned pink/brown. Is it ruined?

Diagnosis: This indicates surface oxidation (formation of quinone imines). Action:

-

If <5% Discoloration: The bulk material is likely intact. The oxidation products are often autocatalytic, so you must remove them.

-

Correction: Perform a Recrystallization with Scavenger .

-

Dissolve crude solid in degassed 10% aqueous acetic acid or ethanol.

-

Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Hydrosulfite. This is a reducing agent that converts quinones back to phenols.

-

Add activated carbon, stir for 5 mins, and filter hot.

-

Cool to crystallize.

-

Q2: Can I store this in DMSO?

Technical Insight: DMSO is hygroscopic and can act as a mild oxidant under certain conditions. Guidance:

-

Avoid DMSO for storage >24 hours.

-

If necessary, use anhydrous, degassed DMSO stored over 4Å molecular sieves.

-

Better Alternative: Store as a dry solid. Make solutions immediately prior to use.

Q3: Why does the protocol forbid metal spatulas?

Mechanism: Trace transition metals (Iron from steel, Copper) coordinate with the ortho-aminophenol motif. This complex lowers the activation energy for electron transfer to oxygen, accelerating the formation of the radical intermediate (See Figure 1). Solution: Use porcelain, glass, or Teflon-coated spatulas only.

Q4: I need to run an HPLC. How do I prevent degradation in the autosampler?

Protocol:

-

Use degassed solvents (sparge with Helium/Argon for 15 mins).[1]

-

Add 0.1% Ascorbic Acid to the aqueous mobile phase. This acts as a sacrificial antioxidant.

-

Set the autosampler temperature to 4°C .

References

-

Oxidation Mechanism of Aminophenols

-

Study: "Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes."

- Relevance: Establishes the catalytic role of metals and the p

-

Source:

-

-

Purification & Recrystallization

- Study: "Process for the purification of p-aminophenol (applicable to ortho-isomers)."

- Relevance: Details the use of aqueous acid and sodium hydrosulfite (dithionite)

-

Source:

-

Handling Air-Sensitive Reagents

-

General Stability Data

- Data: "Stability and Storage of Aminophenol Deriv

- Relevance: Confirms -20°C storage and hygroscopic warnings for similar bioactive amines.

-

Source:

Sources

Technical Support Center: Optimizing the Yield of 2-Amino-5-isopropylphenol

Welcome to the technical support center for the synthesis of 2-Amino-5-isopropylphenol. This guide is designed for researchers, chemists, and process development professionals engaged in the catalytic hydrogenation of 2-Nitro-5-isopropylphenol in a methanol solvent system. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate experimental challenges and optimize your product yield and purity.

Overview of the Synthesis

The catalytic hydrogenation of 2-Nitro-5-isopropylphenol to 2-Amino-5-isopropylphenol is a crucial transformation in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The reaction involves the selective reduction of a nitro group to an amine in the presence of a hydroxyl group. While seemingly straightforward, achieving high yield and purity requires careful control over several experimental parameters. This guide focuses on the process using methanol as the reaction solvent, a common choice due to its excellent solvent properties for both the substrate and hydrogen gas.

Reaction Pathway

The core transformation is the reduction of the nitro group on the aromatic ring to an amine group using molecular hydrogen (H₂) and a heterogeneous catalyst.

Caption: General reaction scheme for the hydrogenation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the key parameters that influence the reaction's success.

Q1: What is the most effective catalyst for this hydrogenation, and why?

A1: The choice of catalyst is critical for both reaction rate and selectivity. For the reduction of aromatic nitro groups, Palladium on carbon (Pd/C) is the most widely used and generally most effective catalyst.[1]

-

Expertise & Experience: 5% Pd/C is typically sufficient for this transformation.[1] It offers an excellent balance of high activity, allowing for the use of lower catalyst loadings (typically 5-10 mol%), and good selectivity, minimizing the risk of over-reduction or hydrogenolysis of the phenol group. While other catalysts like Platinum on carbon (Pt/C) or Raney Nickel can also be used, they may require harsher conditions or exhibit lower chemoselectivity.[2] Gold-based catalysts have also shown high chemoselectivity for reducing nitro groups in the presence of other reducible functionalities under mild conditions.[3]

Q2: Why is methanol a preferred solvent, and are there any potential drawbacks?

A2: Methanol is an excellent solvent for this reaction primarily because it readily dissolves the 2-Nitro-5-isopropylphenol starting material and has good solubility for hydrogen gas.[4] This ensures the reaction mixture remains homogeneous, facilitating efficient contact between the substrate, hydrogen, and the catalyst surface.

-

Trustworthiness: While effective, methanol is not entirely inert. Under certain conditions, particularly at elevated temperatures or with specific catalysts, it can act as a carbon source for N-methylation, leading to N-methylaniline byproducts.[5] It can also serve as a hydrogen donor in transfer hydrogenation reactions, which may be a consideration depending on the experimental setup.[6] For most standard hydrogenations with Pd/C at moderate temperatures, these side reactions are minimal.

Q3: What is the optimal temperature range for this reaction?

A3: The optimal temperature is a trade-off between reaction rate and selectivity.

-

Expertise & Experience: A temperature range of 40-60°C is generally recommended.[1]

-

Below 40°C: The reaction rate may be impractically slow.

-

Above 60°C: The risk of side reactions increases. Higher temperatures can promote the formation of byproducts and potentially lead to thermal degradation of the starting material or product.[7][8] It's crucial to monitor the reaction, as hydrogenation is an exothermic process that can lead to a temperature increase, especially on a larger scale.

-

Q4: How does hydrogen pressure influence the reaction yield and time?

A4: Higher hydrogen pressure generally increases the reaction rate by increasing the concentration of dissolved hydrogen available at the catalyst surface.

-

Expertise & Experience: For laboratory-scale synthesis, a hydrogen balloon (providing slightly above atmospheric pressure) is often sufficient and ensures safety.[1] For larger-scale or faster reactions, pressures in the range of 50-60 psi are effective without requiring specialized high-pressure equipment.[9] It is uncommon for very high pressures to be necessary for this type of nitro reduction, and using the lowest effective pressure is a good practice for safety and cost-efficiency.

Q5: How should I monitor the reaction's progress?

A5: Accurate monitoring is key to preventing over-reduction and ensuring the reaction is complete. Thin Layer Chromatography (TLC) is the most common and convenient method.

-

Trustworthiness: A suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) should be developed to clearly separate the starting material (2-Nitro-5-isopropylphenol) from the product (2-Amino-5-isopropylphenol). The product, being an amine, will have a different polarity and should exhibit a distinct Rf value. The reaction is considered complete when the starting material spot is no longer visible by TLC.[1] For more quantitative analysis, HPLC can be used.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Caption: Standard experimental workflow from setup to isolation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Nitro-5-isopropylphenol (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (5-10 mol%) to the solution under a stream of inert gas (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in dry air.

-

System Purge: Seal the flask and connect it to a gas manifold. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times, leaving the final cycle connected to a balloon filled with hydrogen.

-

Reaction: Place the flask in a pre-heated oil bath at 40-60°C. Stir the mixture vigorously.

-

Monitoring: Periodically take small aliquots, filter through a pipette with a cotton plug, and spot on a TLC plate to monitor the disappearance of the starting material.

-

Workup: Once the reaction is complete, purge the flask with an inert gas to remove all hydrogen.

-

Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol to recover all the product. [1]9. Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-isopropylphenol. The product can be further purified by crystallization or column chromatography if necessary.

References

-

Catalysis Science & Technology. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry.

-

Kinetics of the liquid-phase catalytic hydrogenation of p-nitrophenol (PNP) to p-aminophenol (PAP) and its conversion to metol have been investigated over a wide range of operating conditions. (2025, August 7). ResearchGate.

-

Ahmad, Z., Rauf, A., Ajaj, R., et al. (2026, February). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Water, Air, and Soil Pollution, 237(4).

-

Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. (2023, March 10). Frontiers.

-

Methanol Steam Reforming Controls the Selective Transfer Hydrogenation vs N-Methylation of Nitrobenzene Using a PVP-Stabilized IrO2 Nanoparticle Catalyst. (2025, September 2). ACS Publications.

-

Bifunctional metal-organic frameworks for hydrogenation of nitrophenol using methanol as hydrogen source. (n.d.). ResearchGate.

-

Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. (2025, August 6). ResearchGate.

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications.

-

Selective Hydrogenation of 4-Nitrostyrene over Different Au Catalysts. (n.d.). ResearchGate.

-

Choudhary, V. R., Sane, M. G., & Vadgaonkar, H. G. (n.d.). Solubility of hydrogen in methanol containing reaction species for hydrogenation of o-nitrophenol. Journal of Chemical & Engineering Data.

-

Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (2023, July 25). National Center for Biotechnology Information.

-

Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013, June 14). Beilstein Journals.

-

Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Royal Society of Chemistry.

-

Minimizing impurity formation during the synthesis of 2-Hydroxy-5-isopropylbenzoic acid. (n.d.). Benchchem.

-

Application Notes and Protocols for the High-Yield Synthesis of Methyl 2-amino-5-isopropylbenzoate. (n.d.). Benchchem.

-

Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.

-

Acetophenone, 2-amino-, hydrochloride. (n.d.). Organic Syntheses.

-

Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023, February 6). Biotage.

-

Chen, C., Liu, P., Zhou, M., & Jiang, J. (n.d.). Optimization of solvents for the hydrogenation of phenol. ResearchGate.

-

Boulanger, B. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois at Urbana-Champaign.

-

FAQ: My purification failed and/or why is my yield lower than expected? (n.d.). New England Biolabs.

-

Freifelder, M., & Robinson, R. M. (n.d.). Catalytic hydrogenation of nitrophenol. Google Patents.

-

2-AMINO-5-NITROPHENOL. (n.d.). National Center for Biotechnology Information.

-

Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.). Google Patents.

-

Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. (n.d.). ChemRxiv.

-

PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011, March 28).

-

Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. (2018, September 18). National Center for Biotechnology Information.

-

Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.

-

An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. (n.d.). Benchchem.

-

How to Troubleshoot Low Protein Yield After Elution. (2025, May 9). Patsnap Synapse.

-

Sustainable, energy-efficient hydrogenation processes for selective chemical syntheses. (n.d.). OhioLINK.

-

Bifunctional metal–organic frameworks for the hydrogenation of nitrophenol using methanol as the hydrogen source. (n.d.). Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 2-Amino-5-isopropylphenol Aromatic Protons

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for the aromatic protons of 2-Amino-5-isopropylphenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with experimental data from analogous compounds to offer a robust understanding of the spectral features of this molecule.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the structural elucidation of molecules.[1] For substituted aromatic compounds like 2-Amino-5-isopropylphenol, ¹H NMR provides critical information about the electronic environment of the protons attached to the benzene ring. The chemical shift (δ), reported in parts per million (ppm), of each aromatic proton is highly sensitive to the nature and position of the substituents on the ring.[2][3] Understanding these substituent effects is paramount for accurate spectral interpretation and structural confirmation.

This guide will first establish a predicted ¹H NMR spectrum for the aromatic region of 2-Amino-5-isopropylphenol by dissecting the electronic contributions of the amino (-NH₂), hydroxyl (-OH), and isopropyl (-CH(CH₃)₂) groups. Subsequently, we will compare these predictions with experimental data from structurally similar compounds to provide a comprehensive and practical reference.

Predicting Aromatic Proton Chemical Shifts in 2-Amino-5-isopropylphenol

The chemical shifts of aromatic protons are influenced by the interplay of inductive and resonance effects of the substituents. Benzene itself serves as a fundamental reference, with its protons resonating at approximately 7.27 ppm.[4] Electron-donating groups (EDGs) shield ortho and para protons, causing them to shift upfield (to a lower ppm value), while electron-withdrawing groups (EWGs) deshield these protons, resulting in a downfield shift (to a higher ppm value).[2][3]

In 2-Amino-5-isopropylphenol, we have three substituents to consider:

-

Amino group (-NH₂): A strong activating group that donates electron density into the ring through resonance, causing significant shielding of the ortho and para positions.

-

Hydroxyl group (-OH): Also a strong activating, electron-donating group with shielding effects on its ortho and para positions.

-

Isopropyl group (-CH(CH₃)₂): A weak activating group that donates electron density primarily through induction.

The combined influence of these groups on the three aromatic protons (H-3, H-4, and H-6) of 2-Amino-5-isopropylphenol can be predicted by considering their positions relative to each substituent.

Structure and Proton Numbering of 2-Amino-5-isopropylphenol

Caption: Structure of 2-Amino-5-isopropylphenol with aromatic proton numbering.

Based on the additive effects of the substituents, we can make the following qualitative predictions for the aromatic protons:

-

H-6: This proton is ortho to the strongly electron-donating -OH group and meta to the -NH₂ group. It is also ortho to the weakly donating isopropyl group. The strong shielding from the -OH group is expected to shift this proton significantly upfield.

-

H-3: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -OH group. It is also meta to the isopropyl group. The powerful shielding effect of the amino group will cause a substantial upfield shift.

-

H-4: This proton is para to the -NH₂ group and ortho to the isopropyl group, as well as meta to the -OH group. The para-relationship to the strong -NH₂ donor will lead to a significant upfield shift.

Overall, due to the presence of two strong electron-donating groups, all aromatic protons of 2-Amino-5-isopropylphenol are expected to be shifted significantly upfield from the 7.27 ppm of benzene.

Comparative Analysis with Analogous Compounds

To refine our predictions, we can compare them with the experimental ¹H NMR data of structurally related molecules. We will consider 3-Aminophenol and 4-Isopropylphenol as our primary comparators.

Experimental Data of Analogous Compounds

| Compound | Aromatic Proton | Chemical Shift (δ, ppm) | Solvent |

| 3-Aminophenol | H-2 | 6.8 - 7.2 | CDCl₃ |

| H-4 | 6.8 - 7.2 | CDCl₃ | |

| H-5 | 6.8 - 7.2 | CDCl₃ | |

| H-6 | 6.8 - 7.2 | CDCl₃ | |

| 4-Isopropylphenol | H-2, H-6 | 7.09 | CDCl₃ |

| H-3, H-5 | 6.78 | CDCl₃ |

Interpretation and Comparison

The ¹H NMR spectrum of 4-Isopropylphenol shows two distinct signals for the aromatic protons, as expected from its symmetry. The protons ortho to the hydroxyl group (H-2, H-6) are deshielded relative to the protons meta to it (H-3, H-5) due to the hydroxyl group's electron-donating resonance effect being strongest at the ortho and para positions.

For 3-Aminophenol , the aromatic protons resonate in a complex pattern within the 6.8-7.2 ppm range. The amino and hydroxyl groups are both electron-donating, leading to an overall upfield shift compared to benzene.

By synthesizing these observations, we can anticipate the following for 2-Amino-5-isopropylphenol :

-

The combined electron-donating effects of the -NH₂ and -OH groups will result in chemical shifts that are generally lower (further upfield) than those observed for both 3-Aminophenol and 4-Isopropylphenol.

-

The three aromatic protons will be chemically non-equivalent and should, in a high-resolution spectrum, appear as distinct signals. The coupling patterns will be informative: H-3 and H-4 will be ortho to each other (large coupling constant, J ≈ 7-9 Hz), while H-6 will be meta to H-4 (small coupling constant, J ≈ 2-3 Hz) and para to H-3 (very small or no coupling).

Experimental Protocol for ¹H NMR Spectroscopy

For researchers wishing to acquire their own data for 2-Amino-5-isopropylphenol or related compounds, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Note that the choice of solvent can influence chemical shifts.[7]

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and its signal is set to 0.00 ppm. Most deuterated solvents are available with TMS already added.

Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for analyzing complex aromatic regions.[4]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H NMR to allow for faster repetition rates.

-

Acquisition Time: Set to 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve an adequate signal-to-noise ratio.

-

-

D₂O Exchange: To confirm the identity of the -OH and -NH₂ proton signals, a D₂O shake experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.[8]

Workflow for ¹H NMR Analysis of Substituted Phenols

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 3-Aminophenol(591-27-5) 1H NMR [m.chemicalbook.com]

- 6. 4-Isopropylphenol(99-89-8) 1H NMR [m.chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chem.libretexts.org [chem.libretexts.org]

melting point comparison of 2-Amino-5-isopropylphenol vs aminothymol isomers

[1]

Executive Summary

2-Amino-5-isopropylphenol (C

-

2-Amino-5-isopropylphenol : A des-methyl analogue of aminothymol. Typically isolated as a yellow solid (MP data scarce, estimated ~150–160°C based on analogs).[2] It is often generated in situ due to oxidation sensitivity.

-

4-Aminothymol : The most stable isomer with a well-defined melting point of 174–177°C .

-

6-Aminothymol : Highly unstable as a free base; typically isolated as a hydrochloride salt (MP 256–259°C ).[3]

Chemical Identity & Structural Analysis[2]

The fundamental difference lies in the methyl substitution at the C5 or C2 position relative to the phenol core.[2] This methyl group in aminothymol enhances lipophilicity and steric bulk, influencing lattice energy.[2]

| Feature | 2-Amino-5-isopropylphenol | 4-Aminothymol | 6-Aminothymol |

| CAS Number | 139729-85-4 | 2212-74-0 | 6321-11-5 (HCl) |

| IUPAC Name | 2-Amino-5-(propan-2-yl)phenol | 4-Amino-2-isopropyl-5-methylphenol | 2-Amino-6-isopropyl-3-methylphenol* |

| Formula | C | C | C |

| Mol.[1][4] Weight | 151.21 g/mol | 165.23 g/mol | 165.23 g/mol |

| Structure | Phenol core, 2-NH | Phenol core, 1-OH, 2-iPr, 4-NH | Phenol core, 1-OH, 2-iPr, 6-NH |

| H-Bonding | Intramolecular (OH[1][2]···N) | Intermolecular (OH[2]···N network) | Intramolecular (OH[2]···N) |

*Note: Numbering for 6-aminothymol varies; often referred to as 6-amino-thymol retaining the thymol numbering scheme.

Structural Visualization

The following diagram illustrates the structural relationship and the "des-methyl" nature of 2-Amino-5-isopropylphenol.

Caption: Structural derivation of target amines from the Thymol scaffold. Note the loss of the methyl group in 2-Amino-5-isopropylphenol.

Melting Point & Thermodynamic Comparison

The melting point is a proxy for lattice energy, which is governed by molecular symmetry and hydrogen bonding networks.[2]

Comparative Data Table

| Compound | Melting Point (°C) | Physical State | Stability Profile |

| 2-Amino-5-isopropylphenol | ~150–160°C (Est.)* | Yellow Solid | Low .[1] Oxidizes to quinone-imines in air.[1] |

| 4-Aminothymol | 174 – 177°C | Crystalline Solid | Moderate .[1] Stable as dry solid; darkens in solution.[2] |

| 6-Aminothymol (Free Base) | Not Isolated | Oil/Low-melt Solid | Very Low .[1] Rapidly oxidizes to Thymoquinone. |

| 6-Aminothymol (HCl Salt) | 256 – 259°C | White Crystals | High .[1] Ionic lattice stabilizes the amine. |

*Note: Exact literature MP for 2-Amino-5-isopropylphenol is rarely reported due to its use as a transient intermediate.[1] The value is estimated based on the structural analog 2-amino-5-methylphenol (MP 157-159°C).

Mechanism of Melting Point Differences

-

Ortho vs. Para Effect :

-

4-Aminothymol (Para) : The amino and hydroxyl groups are on opposite sides (para/pseudo-para).[2] This prevents intramolecular hydrogen bonding, forcing the formation of a strong intermolecular hydrogen bond network.[2] This rigid lattice requires higher energy to break, resulting in a high MP (174°C).[2]

-

2-Amino-5-isopropylphenol (Ortho) : The proximity of the -NH

and -OH groups facilitates intramolecular hydrogen bonding. This "internalizes" the dipole, reducing the strength of intermolecular forces.[2] Consequently, ortho-isomers typically melt at lower temperatures than their para counterparts.[1][2]

-

-

Methyl Group Contribution :

-

The methyl group in aminothymols adds molecular weight and van der Waals surface area, generally increasing the melting point compared to the des-methyl C9 analog.[2]

-

Experimental Protocols

A. Synthesis & Purification Workflow

To obtain accurate melting points, these compounds must be synthesized fresh or liberated from their stable salts immediately prior to measurement.[2]

Protocol 1: Preparation of 2-Amino-5-isopropylphenol

Primary Route: Hydrogenation of 2-Nitro-5-isopropylphenol[1]

-

Precursor : Dissolve 2-nitro-5-isopropylphenol (1.0 eq) in Methanol.

-

Catalyst : Add 10% Pd/C (10 wt%).

-

Reduction : Stir under H

atmosphere (balloon pressure) for 12 hours at RT. -

Isolation : Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

-

Result : Yields a yellow solid .

-

Critical Step: Do not recrystallize from hot oxidative solvents. Use degassed Ethanol/Hexane if necessary.[2] Store under Argon.

-

Protocol 2: Melting Point Determination (Capillary Method)

Standard: OECD Guideline 102[2]

-

Sample Prep : Dry the sample in a vacuum desiccator over P

O -

Loading : Pack 2-3 mm of solid into a glass capillary.

-

Ramping :

-

Fast Ramp: 10°C/min to 130°C.

-

Slow Ramp: 1°C/min from 130°C until melting.

-

-

Observation : Record

(first liquid drop) and-

Note: If the sample darkens before melting, decomposition is occurring.[2] Record as "MP [Value] (dec)".

-

B. Stability & Handling Diagram

Caption: Aminophenols are prone to oxidation. 6-Aminothymol and 2-Amino-5-isopropylphenol must be stored under inert gas to prevent quinone formation.[1]

References

-

Synthesis and Characterization of Thymol Deriv

- Source: ResearchGate (2025). "Synthesis, characterization, and antioxidant activity of thymol-based paracetamol analogues."

-

Data: Confirms 4-aminothymol melting point at 174–176°C.[1]

-

6-Aminothymol Hydrochloride Properties

- Source: BenchChem / ECHA. "6-Aminothymol hydrochloride (CAS 6321-11-5) Physicochemical Properties."

- Data: Reports HCl salt melting point

-

Synthesis of 2-Amino-5-isopropylphenol

-

Antituberculosis Activity of Thymol Schiff Bases

Publish Comparison Guide: HPLC Retention Time Standards for 2-Amino-5-Isopropylphenol Purity

Executive Summary: The Isomer Challenge

In the synthesis and quality control of 2-Amino-5-isopropylphenol (CAS 30458-59-2), the primary analytical challenge is not gross purity, but isomeric selectivity . Standard C18 methods often fail to adequately resolve the target 5-isopropyl isomer from its positional isomer, 2-Amino-4-isopropylphenol , or the oxidative degradant Thymoquinone .